5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine
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Overview
Description
5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylbenzenesulfonyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the methylbenzenesulfonyl group.
4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chloro and methoxyphenyl groups.
N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chloro group.
Uniqueness
5-chloro-N-(4-methoxyphenyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, methoxyphenyl, and methylbenzenesulfonyl groups makes it distinct from other similar compounds and potentially valuable for various applications.
Properties
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-3-9-14(10-4-11)25(21,22)16-15(18)24-17(20-16)19-12-5-7-13(23-2)8-6-12/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQCXVGBXAKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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